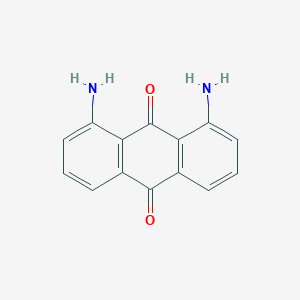

1,8-Diaminoanthraquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,8-diaminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXDVWSEUJXVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883321 | |

| Record name | 9,10-Anthracenedione, 1,8-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-42-0, 58037-70-0 | |

| Record name | 1,8-Diamino-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Diaminoanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,?-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058037700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-DIAMINOANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,8-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,?-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,8-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-diaminoanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-Diaminoanthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN6MQU5K4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,8-Diaminoanthraquinone from 1,8-Dinitroanthraquinone

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for converting 1,8-dinitroanthraquinone to 1,8-diaminoanthraquinone, a pivotal intermediate in the production of high-performance dyes, pigments, and specialized polymers. Furthermore, derivatives of 1,8-diaminoanthraquinone are actively investigated for their therapeutic potential, including applications as cytotoxic agents in oncology research.[1][2] The planar anthraquinone core allows for DNA intercalation, a mechanism that can disrupt replication in rapidly dividing cancer cells, while the amino groups at the 1 and 8 positions serve as critical reactive sites for synthesizing diverse molecular libraries.[1][3] This document offers a comparative analysis of prevalent reduction techniques, including high-pressure ammonolysis, sulfide-mediated reduction, and catalytic hydrogenation. It is designed for researchers, chemists, and drug development professionals, providing detailed protocols, mechanistic insights, and a critical evaluation of each method's advantages and limitations.

Introduction: The Strategic Importance of 1,8-Diaminoanthraquinone

1,8-Diaminoanthraquinone (1,8-DAAQ) is a cornerstone chemical building block. Its rigid, aromatic structure and reactive amino functionalities make it an indispensable precursor for a wide array of functional molecules. In materials science, it serves as a key monomer for advanced organic semiconductors and conjugated polymers due to the planarity and electron-withdrawing nature of the anthraquinone unit, which facilitates intermolecular charge transport.[4] In medicinal chemistry, the 1,8-DAAQ scaffold is featured in compounds designed for anticancer applications.[2][3]

The most direct and industrially significant pathway to 1,8-DAAQ is through the chemical reduction of its nitro-analogue, 1,8-dinitroanthraquinone.[1] This transformation involves the conversion of two nitro groups (-NO₂) into primary amino groups (-NH₂), a reaction that, while conceptually straightforward, requires careful control over reaction parameters to achieve high yield and purity. The selection of a synthetic methodology is a critical decision, dictated by factors such as production scale, available equipment, cost-effectiveness, and environmental considerations.

Core Reaction Principle: Reduction of Aromatic Nitro Groups

The fundamental transformation is the reduction of the nitro groups on the anthraquinone core. This process involves a total transfer of six electrons to each nitro group, typically proceeding through nitroso and hydroxylamine intermediates to form the final amine.

Caption: General reduction scheme from dinitro to diaminoanthraquinone.

The choice of reducing agent and reaction conditions determines the efficiency, selectivity, and overall viability of the synthesis. The following sections detail the most authoritative and field-proven methodologies.

Synthetic Methodologies: A Comparative Analysis

Method A: High-Pressure Ammonolysis

This method is a cornerstone of industrial production, leveraging ammonia as both the reducing agent and the source of the amino groups via a nucleophilic aromatic substitution mechanism.[1] The process is conducted at elevated temperatures and pressures to overcome the activation energy and ensure the reaction proceeds at a practical rate.[1][5]

Causality and Experimental Rationale: The use of a high-pressure autoclave is non-negotiable for this protocol. Elevated temperatures (100-220°C) are required to drive the reaction, while high pressures (20-110 atm) are necessary to maintain ammonia in its liquid state and increase its concentration within the organic solvent, thereby maximizing reaction kinetics.[5] The choice of an inert, high-boiling organic solvent like toluene or xylene is critical; these solvents effectively solubilize the dinitroanthraquinone starting material without participating in the reaction.[1][5]

Detailed Experimental Protocol:

-

Reactor Charging: In a high-pressure autoclave equipped with a mechanical stirrer, charge 1,8-dinitroanthraquinone and the selected organic solvent (e.g., toluene). A typical loading is approximately 100 grams of dinitroanthraquinone per liter of solvent.[1]

-

Ammonia Addition: Seal the reactor and cool it before introducing liquid ammonia. A significant molar excess of ammonia to dinitroanthraquinone (e.g., 20:1 to 60:1) is crucial for driving the reaction to completion.[1][5]

-

Reaction Execution: Heat the sealed autoclave to the target temperature (e.g., 150°C) while stirring continuously. The internal pressure will rise to approximately 50-60 atmospheres. Maintain these conditions for 11-12 hours.[1][5]

-

Cool-Down and Depressurization: Upon completion, cool the autoclave to ambient temperature. In a well-ventilated fume hood, carefully vent the excess ammonia.

-

Product Isolation: Open the reactor and filter the slurry to collect the solid product.

-

Purification: Wash the collected solid with a fresh portion of the organic solvent to remove unreacted starting material and byproducts. Dry the final product in a vacuum oven.[1] Purity can be assessed by Thin-Layer Chromatography (TLC) and, if necessary, improved by recrystallization.[1]

Method B: Sulfide Reduction (Zinin Reduction)

The Zinin reaction is a classic and robust method for the reduction of aromatic nitro compounds using sulfide salts.[6] It is particularly valued for its selectivity and effectiveness, making it a viable alternative to high-pressure methods, especially at the laboratory scale.

Causality and Experimental Rationale: This reaction utilizes sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) as the reducing agent, typically in an aqueous or aqueous-ethanolic solvent system.[7][8] The sulfide is oxidized, commonly to sodium thiosulfate, while the nitro group is reduced. The reaction is often exothermic. A key consideration is pH control; acidification of the reaction mixture must be avoided as it would liberate highly toxic hydrogen sulfide (H₂S) gas.[8]

Detailed Experimental Protocol:

-

Reagent Preparation: Prepare a solution of sodium sulfide (e.g., Na₂S·9H₂O) in a solvent mixture, such as 3:1 ethanol/water.[7]

-

Reaction Setup: Dissolve or suspend the 1,8-dinitroanthraquinone in the reaction solvent in a flask equipped with a reflux condenser and stirrer.

-

Execution: Add the sodium sulfide solution to the dinitroanthraquinone mixture. The reaction may be stirred at room temperature for several hours (e.g., 12 hours) or heated to reflux to increase the rate.[7]

-

Work-Up: Upon reaction completion (monitored by TLC), cool the mixture. If the product precipitates, it can be isolated by filtration.

-

Purification: The crude product is washed thoroughly with water to remove inorganic salts. The solvent may be removed under reduced pressure, and the resulting residue can be partitioned between water and an organic solvent like ethyl acetate to extract the product.[7]

Method C: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used reduction method prized for its clean reaction profile, as the primary byproduct is water. This technique involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst.

Causality and Experimental Rationale: The catalyst, typically a noble metal like palladium on a carbon support (Pd/C) or a binary alloy, adsorbs and activates molecular hydrogen, facilitating its addition across the N=O bonds of the nitro group.[9][10] The reaction is carried out in a specialized high-pressure vessel (hydrogenator) capable of safely handling flammable hydrogen gas under pressure. The choice of solvent is important for dissolving the substrate and allowing for efficient mass transfer to the catalyst surface.

Detailed Experimental Protocol:

-

Reactor Charging: To a high-pressure reactor, add 1,8-dinitroanthraquinone, a suitable solvent (e.g., N,N-dimethylformamide), and the catalyst (e.g., 5% Pd/C or a nano-copper/nickel alloy).[9]

-

Inerting: Seal the reactor and purge the system several times with an inert gas like nitrogen (N₂) to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 0.5–2.0 MPa) and heat to the reaction temperature (e.g., 60–120°C) with vigorous stirring.[9]

-

Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake.

-

Work-Up: After cooling and venting the excess hydrogen, the catalyst is carefully removed by filtration through a pad of celite. The product is then isolated from the filtrate, typically by removal of the solvent under reduced pressure or by precipitation.

Quantitative Data Summary and Method Comparison

The selection of a synthetic route is a multifactorial decision. The following table provides a comparative summary of the key parameters for each methodology.

| Parameter | Method A: High-Pressure Ammonolysis | Method B: Sulfide Reduction | Method C: Catalytic Hydrogenation |

| Reducing Agent | Liquid Ammonia (NH₃)[1][5] | Sodium Sulfide (Na₂S)[6][7] | Hydrogen Gas (H₂)[9][10] |

| Typical Solvent | Toluene, Xylene[1][5] | Ethanol/Water[7] | DMF, Alcohols |

| Temperature | 100 - 220 °C[5] | 25 - 80 °C[7] | 60 - 120 °C[9] |

| Pressure | 20 - 110 atm[1][5] | Atmospheric | 5 - 20 atm (0.5 - 2.0 MPa)[9] |

| Typical Yield | ~80-95%[5] | Variable, often >80% | High, often >90% |

| Advantages | Industrially proven, high throughput[5] | Standard lab equipment, cost-effective reagent | Clean (water byproduct), high atom economy |

| Disadvantages | Requires specialized high-pressure equipment | Toxic H₂S gas risk, sulfurous waste stream[8] | Flammable H₂ gas, catalyst cost & handling |

Experimental Workflow and Purification

A generalized workflow is essential for ensuring reproducibility and achieving a high-purity final product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]

- 6. Zinin reaction - Wikipedia [en.wikipedia.org]

- 7. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]

- 8. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

- 9. CN106242984A - A kind of method that 1 nitroanthraquinone catalytic hydrogenation prepares 1 amino anthraquinones - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

solubility of 1,8-Diaminoanthraquinone in organic solvents

An In-Depth Technical Guide to the Solubility of 1,8-Diaminoanthraquinone in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,8-diaminoanthraquinone in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, practical experimental methodologies for its determination, and an analysis of the intermolecular forces governing the dissolution of this compound. While quantitative solubility data for 1,8-diaminoanthraquinone is not extensively available in public literature, this guide offers a framework for its empirical determination and provides insights into its expected behavior in various solvent classes.

Introduction: The Significance of 1,8-Diaminoanthraquinone and its Solubility

1,8-Diaminoanthraquinone is a key chemical intermediate in the synthesis of a wide array of dyes and pigments.[1] Beyond its industrial applications, its derivatives have attracted considerable interest in medicinal chemistry for their potential as cytotoxic agents in cancer therapy.[1][2] The planar anthraquinone core can intercalate with DNA, disrupting cellular replication and transcription, a mechanism of action that is particularly effective against rapidly proliferating cancer cells.[1] The amino groups at the 1 and 8 positions serve as crucial reactive sites for chemical modifications, allowing for the creation of diverse derivatives with tailored biological activities.[1][2]

The solubility of 1,8-diaminoanthraquinone and its derivatives in organic solvents is a critical parameter that influences its utility in both synthesis and pharmaceutical formulation. For synthetic chemists, solubility dictates the choice of reaction media, purification strategies, and overall process efficiency. In the realm of drug development, the solubility of an active pharmaceutical ingredient (API) is a primary determinant of its bioavailability and therapeutic efficacy.[3][4] A thorough understanding of the solubility profile of 1,8-diaminoanthraquinone is therefore essential for unlocking its full potential.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid solvent is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Molecular Structure of 1,8-Diaminoanthraquinone

The structure of 1,8-diaminoanthraquinone, with its fused aromatic rings, polar carbonyl groups, and hydrogen-bonding amino groups, dictates its solubility behavior. The large, rigid aromatic core is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces. Conversely, the two amino groups and two carbonyl groups introduce polarity and the capacity for hydrogen bonding.

Intermolecular Forces at Play

-

Hydrogen Bonding: The amino groups (-NH₂) of 1,8-diaminoanthraquinone can act as hydrogen bond donors, while the carbonyl groups (C=O) and the nitrogen atoms of the amino groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this molecule.[5][6]

-

Dipole-Dipole Interactions: The carbonyl groups impart a significant dipole moment to the molecule, allowing for dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The extensive aromatic system contributes to significant London dispersion forces, which will be the primary mode of interaction with nonpolar, aromatic solvents.

The interplay of these forces determines the overall solubility. A solvent that can engage in multiple types of favorable interactions with the 1,8-diaminoanthraquinone molecule will likely be a good solvent.

The "Like Dissolves Like" Principle

This principle serves as a useful heuristic for predicting solubility. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given the mixed polar and nonpolar characteristics of 1,8-diaminoanthraquinone, its solubility is expected to be nuanced. It will likely exhibit moderate solubility in a range of solvents, with the highest solubility in those that can accommodate both its polar and nonpolar regions.

Expected Solubility Profile of 1,8-Diaminoanthraquinone

While specific quantitative data is sparse, a qualitative assessment of the solubility of 1,8-diaminoanthraquinone in various organic solvent classes can be made based on the principles of intermolecular interactions. It has been noted that 1,8-diaminoanthraquinone is substantially more soluble in organic solvents than its 1,5-isomer.[7]

| Solvent Class | Representative Solvents | Expected Relative Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the amino and carbonyl groups. The alkyl chains can interact with the aromatic core. |

| Aprotic Polar | Acetone, Ethyl Acetate | Moderate | Can act as hydrogen bond acceptors for the amino groups and engage in dipole-dipole interactions. |

| Aprotic Highly Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptors and strong dipoles, capable of effectively solvating both polar and nonpolar parts of the molecule. |

| Halogenated | Dichloromethane, Chloroform | Moderate | Can engage in dipole-dipole interactions and weak hydrogen bonding (chloroform). Their moderate polarity can accommodate the entire molecule. |

| Aromatic | Toluene, Benzene, Xylene | Moderate to High | The aromatic rings of the solvent can interact favorably with the anthraquinone core via π-π stacking.[7] |

| Nonpolar Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | THF is more polar and a better hydrogen bond acceptor than diethyl ether, so it is expected to be a better solvent. |

| Nonpolar Alkanes | Hexane, Cyclohexane | Low | Primarily engage in weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice.[7] |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline established methods for determining the solubility of a solid compound like 1,8-diaminoanthraquinone.

The Shake-Flask Method (Equilibrium Method)

This is considered the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds.[8]

-

Preparation: Add an excess amount of 1,8-diaminoanthraquinone to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker or rotator is ideal for this purpose.

-

Phase Separation: Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).[8]

-

Quantification: Determine the concentration of 1,8-diaminoanthraquinone in the saturated solution using a suitable analytical technique.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Techniques for Quantification

This method is rapid and suitable for high-throughput screening.

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of 1,8-diaminoanthraquinone in the solvent of interest and scan its UV-Vis spectrum to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Dilute the saturated solution obtained from the shake-flask method to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and use the calibration curve to determine the concentration.

This is a classical and highly accurate method that relies on the precise measurement of mass.[3][7]

-

Sample Preparation: Accurately weigh an empty, dry evaporating dish.

-

Aliquot Transfer: Pipette a known volume of the saturated solution into the pre-weighed evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of the solute may be used.

-

Drying and Weighing: Dry the residue to a constant weight in a desiccator or vacuum oven and weigh the evaporating dish containing the dried solute.

-

Calculation: The mass of the dissolved solute is the final weight minus the initial weight of the evaporating dish. The solubility can then be expressed in terms of mass per volume of solvent.

Caption: Gravimetric Method for Solubility Quantification.

Factors Influencing Solubility Measurements

-

Temperature: Solubility is temperature-dependent. Therefore, all measurements must be conducted at a constant and reported temperature.

-

Purity of Solute and Solvent: Impurities can significantly affect solubility. Use high-purity reagents for accurate results.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid phase in equilibrium with the saturated solution.

-

pH (for ionizable compounds): While not directly applicable to neutral organic solvents, the pH of aqueous solutions can drastically alter the solubility of compounds with acidic or basic functional groups.

Conclusion

This guide has provided a detailed technical overview of the solubility of 1,8-diaminoanthraquinone in organic solvents. By understanding the interplay of intermolecular forces and employing rigorous experimental techniques such as the shake-flask method coupled with UV-Vis spectroscopy or gravimetric analysis, researchers can accurately determine the solubility of this important compound. This knowledge is paramount for optimizing synthetic procedures and for the rational design of formulations in drug development. While a comprehensive database of quantitative solubility data for 1,8-diaminoanthraquinone is yet to be established, the principles and protocols outlined herein provide a solid foundation for researchers to generate this critical information.

References

- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.

-

ACS Publications. (2020). Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries. ACS Sustainable Chemistry & Engineering. [Link]

- Google Patents. (n.d.). Process for the preparation of 1,5- and 1,8-diamino-anthraquinone.

-

ACS Publications. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega. [Link]

-

IARC Publications. (n.d.). 1,8-Dihydroxyanthraquinone. [Link]

-

PubMed Central. (n.d.). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. [Link]

-

Request PDF. (n.d.). Synthesis and Antitumor Activity of 1,8-Diaminoanthraquinone Derivatives. [Link]

-

LookChem. (n.d.). Cas 129-42-0,1,8-diaminoanthraquinone. [Link]

-

Solubility of Things. (n.d.). 1,8-Dihydroxyanthraquinone. [Link]

-

ACS Publications. (2022). A Chemosensor of 1,8-Dihydroxyanthraquinone PMOs Prepared in a Ternary Deep Eutectic Solvent for the Sensitive Detection of Cu2+. ACS Omega. [Link]

-

Semantic Scholar. (2022). Novel Series of Diaminoanthraquinone-Based π‐Extendable Building Blocks with Tunable Optoelectronic Properties. [Link]

-

ScienceDirect. (n.d.). CHAPTER 6 - Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants. [Link]

-

National Institutes of Health. (n.d.). A Chemosensor of 1,8-Dihydroxyanthraquinone PMOs Prepared in a Ternary Deep Eutectic Solvent for the Sensitive Detection of Cu2+. [Link]

-

PubMed. (n.d.). Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives. [Link]

-

ResearchGate. (n.d.). Solubilities of 1,8-dihydroxyanthraquinone in water, organic solvents.... [Link]

-

PubMed. (n.d.). Hydrogen bonding and protonation effects in amino acids' anthraquinone derivatives - Spectroscopic and electrochemical studies. [Link]

-

Request PDF. (n.d.). Synthesis and Antitumor Activity of 1,8-Diaminoanthraquinone Derivatives. [Link]

-

Journal of Medical and Health Studies. (n.d.). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]

Sources

- 1. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06851A [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]

- 4. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 5. lookchem.com [lookchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Guide to 1,8-Diaminoanthraquinone: Elucidating Molecular Structure and Properties

Introduction

1,8-Diaminoanthraquinone is a synthetic organic compound of significant interest in the fields of dye chemistry and medicinal drug development. Structurally, it is characterized by a planar tricyclic anthraquinone core with two amino (-NH₂) groups positioned at the C1 and C8 positions. This substitution pattern profoundly influences the molecule's electronic properties, giving rise to its distinct color and chemical reactivity. In drug development, derivatives of 1,8-diaminoanthraquinone have been explored for their potential cytotoxic and anticancer properties, largely attributed to the ability of the planar anthraquinone system to intercalate with DNA.[1]

A thorough understanding of its molecular structure is paramount for designing novel derivatives and predicting their behavior. Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the spectroscopic data for 1,8-diaminoanthraquinone, offering field-proven insights into experimental methodologies and data interpretation for researchers, scientists, and professionals in drug development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides critical information about the electronic transitions within a molecule. For anthraquinones, the absorption of UV or visible light promotes electrons from ground states to excited states, primarily through high-intensity π → π* transitions within the aromatic system and lower-intensity n → π* transitions involving the non-bonding electrons of the carbonyl oxygens.[2] The introduction of powerful electron-donating amino groups causes a significant bathochromic (red) shift, moving the n → π* absorption band into the visible region and imparting the compound's characteristic color.

Data Summary: Electronic Transitions

The UV-Vis spectrum of 1,8-diaminoanthraquinone is typically characterized by three main absorption regions.[3] The longest wavelength band is attributed to the n → π* transition, which is polarized along the z-axis (the axis passing through the carbonyl groups).[4]

| Transition Type | Typical Wavelength Range (λmax) | Region |

| π → π | ~250 nm | UV-C |

| π → π | 270 - 350 nm | UV-B / UV-A |

| n → π* | 360 - 620 nm | Visible |

| Data compiled from studies on diaminoanthraquinone systems.[3] |

Interpretation of the UV-Vis Spectrum

The bands in the deep UV region (~250-350 nm) are characteristic of the extensive π-conjugated system of the anthraquinone core. The most informative band for this class of molecules is the one at the longest wavelength, which falls squarely in the visible spectrum. The strong electron-donating effect of the two amino groups enriches the quinone system with electron density, lowering the energy gap for the n → π* transition and pushing its absorption into the 500-600 nm range. This transition is responsible for the deep color of the compound. The exact λmax and molar absorptivity (ε) are solvent-dependent due to solvatochromic effects, which can stabilize the ground or excited state differently.

Experimental Protocol: UV-Vis Spectroscopy

The following protocol outlines a standardized procedure for acquiring the UV-Vis spectrum of 1,8-diaminoanthraquinone.

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of 1,8-diaminoanthraquinone.

-

Dissolve the compound in a suitable UV-grade solvent (e.g., chloroform, methanol, or ethanol) in a volumetric flask to create a stock solution of known concentration (e.g., 10⁻³ M).

-

Perform a serial dilution to obtain a final concentration (typically 10⁻⁵ to 10⁻⁶ M) that yields a maximum absorbance reading between 0.5 and 1.5 AU.

-

-

Instrumentation & Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a pair of matched 1 cm path length quartz cuvettes with the pure solvent to serve as the reference and blank.

-

Record a baseline spectrum with the solvent-filled cuvettes to correct for solvent absorption and instrument noise.

-

Replace the blank cuvette with the cuvette containing the diluted sample solution.

-

Scan the sample across a wavelength range of 200-800 nm to capture all relevant electronic transitions.

-

Workflow Visualization

Caption: Workflow for UV-Visible Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For 1,8-diaminoanthraquinone, the key functional groups are the amino N-H bonds, the quinone C=O bonds, and the aromatic C=C and C-H bonds.

Data Summary: Characteristic Vibrational Frequencies

While a definitive experimental spectrum is best, the following table summarizes the expected absorption bands for 1,8-diaminoanthraquinone based on established group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong | Two distinct bands are expected for the primary amine (-NH₂). |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Characteristic of sp² C-H bonds in the aromatic rings. |

| Carbonyl (C=O) Stretch | 1620 - 1650 | Strong | The frequency is lowered from a typical quinone (~1670 cm⁻¹) due to intramolecular hydrogen bonding with the adjacent N-H groups. |

| Aromatic C=C Stretch | 1570 - 1600 | Medium-Strong | Multiple bands are typical for the aromatic ring system. |

| N-H Bending (Scissoring) | 1590 - 1640 | Medium | May overlap with C=O or C=C stretching bands. |

| C-N Stretch | 1250 - 1350 | Medium | Aromatic amine C-N bond vibration. |

Interpretation of the IR Spectrum

The most diagnostic region for 1,8-diaminoanthraquinone is between 1500 and 3500 cm⁻¹. The presence of two sharp peaks in the 3300-3500 cm⁻¹ range is a clear indicator of the primary amino groups. The most notable feature is the position of the carbonyl (C=O) stretching peak. In unsubstituted anthraquinone, this peak appears around 1675 cm⁻¹. In the 1,8-diamino derivative, strong intramolecular hydrogen bonding between the carbonyl oxygen and the hydrogen of the adjacent amino group significantly weakens the C=O double bond, lowering its vibrational frequency to the ~1630 cm⁻¹ region. This downshift is a hallmark of peri-substituted amino- or hydroxy-anthraquinones and serves as strong structural evidence.

Experimental Protocol: KBr Pellet Method

For solid samples like 1,8-diaminoanthraquinone, the potassium bromide (KBr) pellet technique is a standard and reliable method.

-

Sample Preparation:

-

Gently grind ~1-2 mg of the solid sample in an agate mortar and pestle.

-

Add ~100-150 mg of dry, spectroscopic-grade KBr powder.

-

Thoroughly mix and grind the two components until a fine, homogeneous powder is obtained. This minimizes light scattering.

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet in the instrument's sample holder.

-

Record the IR spectrum, typically scanning from 4000 to 400 cm⁻¹.

-

Workflow Visualization

Caption: Workflow for IR Spectroscopic Analysis (KBr Method).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the same for carbon atoms.

Data Summary: Predicted ¹H and ¹³C NMR Chemical Shifts

Due to the C₂ᵥ symmetry of the 1,8-diaminoanthraquinone molecule, the number of unique proton and carbon signals is simplified. The following tables provide predicted chemical shifts based on the known effects of amino and carbonyl substituents on an aromatic framework.

Table: Predicted ¹H NMR Data Solvent: CDCl₃ or DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-2, H-7 | 7.0 - 7.3 | Doublet (d) | 2H | Coupled to H-3 and H-6, respectively. Shielded by the adjacent -NH₂ group. |

| H-4, H-5 | 7.4 - 7.6 | Doublet (d) | 2H | Coupled to H-3 and H-6, respectively. Less shielded than H-2/H-7. |

| H-3, H-6 | 7.6 - 7.8 | Triplet (t) | 2H | Coupled to protons on both sides. Appears as a "triplet of doublets" in high resolution. |

| -NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | 4H | Chemical shift is concentration and solvent dependent. Broad due to quadrupole effects and potential exchange. |

Table: Predicted ¹³C NMR Data Solvent: CDCl₃ or DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C9, C10 (C=O) | 180 - 185 | Carbonyl carbons, deshielded. Hydrogen bonding may cause slight shielding compared to unsubstituted anthraquinone. |

| C1, C8 | 150 - 155 | Aromatic carbons directly attached to the electron-donating amino groups. Highly shielded. |

| C4a, C5a | 134 - 138 | Quaternary carbons in the central ring. |

| C3, C6 | 133 - 136 | Aromatic CH carbons. |

| C9a, C10a | 115 - 120 | Quaternary carbons adjacent to the amino-substituted carbons. Shielded. |

| C4, C5 | 118 - 122 | Aromatic CH carbons. |

| C2, C7 | 116 - 120 | Aromatic CH carbons adjacent to the amino-substituted carbons. Shielded. |

Interpretation of NMR Spectra

-

¹H NMR: The spectrum is expected to be symmetric. We should observe three distinct signals for the six aromatic protons and one broad signal for the four amine protons. The protons on the substituted rings (H-2, H-3, H-4) will have different chemical shifts from those on the unsubstituted rings (H-5, H-6, H-7). However, due to the molecule's overall symmetry, H-2 is equivalent to H-7, H-3 to H-6, and H-4 to H-5. The upfield shift of the H-2/H-7 signal is a direct consequence of the strong electron-donating nature of the neighboring amino groups. The splitting patterns (doublets and a triplet) confirm the ortho- and meta-coupling between adjacent protons on the aromatic rings.

-

¹³C NMR: Due to symmetry, only 7 distinct carbon signals are expected out of the 14 carbons in the molecule. The two carbonyl carbons (C9/C10) will appear far downfield. The carbons directly bonded to the nitrogen atoms (C1/C8) will also be significantly downfield but shielded relative to unsubstituted aromatic carbons. The remaining aromatic carbons will appear in the typical 115-140 ppm range, with their precise shifts determined by their proximity to the electron-donating amino groups and electron-withdrawing carbonyl groups.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of 1,8-diaminoanthraquinone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved to achieve high-resolution spectra.

-

-

Instrumentation & Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

-

Perform phase and baseline corrections on the resulting spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Workflow Visualization

Caption: Workflow for Nuclear Magnetic Resonance Analysis.

Conclusion

The spectroscopic characterization of 1,8-diaminoanthraquinone provides a clear and detailed picture of its molecular structure. UV-Vis spectroscopy confirms the extended π-conjugation and the profound effect of the amino substituents, which are responsible for its color. IR spectroscopy provides unambiguous evidence for the key functional groups, with the downshifted carbonyl frequency serving as a distinctive marker for the intramolecular hydrogen bonding. Finally, ¹H and ¹³C NMR spectroscopy elucidate the precise atomic connectivity and confirm the molecule's symmetry. Together, these techniques offer a complementary and comprehensive dataset that is essential for quality control, structural verification, and guiding the rational design of new anthraquinone-based compounds for advanced materials and therapeutic applications.

References

-

SciSpace. (1985). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. Acta Chem. Scand. A 39. [Link]

-

Semantic Scholar. (2022). Novel Series of Diaminoanthraquinone-Based π‐Extendable Building Blocks with Tunable Optoelectronic Properties. [Link]

-

PubMed. (2005). Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives. [Link]

-

PubMed Central. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. [Link]

Sources

An In-depth Technical Guide to 2-Phenyl-1,3-indandione for Researchers and Drug Development Professionals

A Note on Chemical Identification: Initial database inquiries for CAS number 129-42-0 may lead to conflicting results, with some sources identifying it as 1,8-diaminoanthraquinone, a dye intermediate.[1][2][3][4][5][6][7] However, for the audience of researchers and drug development professionals, the compound of interest is more likely Phenindione , also known as 2-Phenyl-1,3-indandione , a pharmacologically active anticoagulant. This guide will focus on Phenindione, whose correct CAS number is 83-12-5 .[8][9] This clarification is crucial for accurate research and procurement.

Introduction to Phenindione

Phenindione is a synthetic anticoagulant belonging to the indanedione class of compounds.[9][10] It functions as a vitamin K antagonist, interfering with the synthesis of several crucial clotting factors in the liver.[11][12] While its clinical use has become less common with the advent of newer anticoagulants, Phenindione remains a valuable tool in thrombosis research and as a reference compound in the development of novel anticoagulant therapies.[9][12] Its mechanism of action and well-characterized properties make it a useful probe for studying the vitamin K cycle and its role in hemostasis.

Physicochemical Properties

Understanding the physicochemical properties of Phenindione is essential for its proper handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₂ | [8] |

| Molecular Weight | 222.24 g/mol | [8] |

| Melting Point | 150 °C | [8] |

| Appearance | White to yellowish solid; leaflets from alcohol | [8] |

| Solubility | 27 mg/L (at 20 °C) | [8] |

| LogP | 2.9 | [8] |

| pKa | 4.5 in saturated solution at 25 °C | [8] |

Pharmacology and Mechanism of Action

Phenindione exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase.[8][11] This enzyme is critical for the regeneration of the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent clotting factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[11] Without this post-translational modification, these clotting factors are unable to bind calcium ions and participate effectively in the coagulation cascade. The result is a dose-dependent decrease in the prothrombin levels and a reduction in the thrombogenicity of clots.[11]

The onset of action for Phenindione is typically within 36-48 hours, and its effects last for approximately 48-72 hours after discontinuation.[10][13] It is rapidly and completely absorbed from the gastrointestinal tract, with peak plasma concentrations reached in 1-3 hours.[10][13]

Caption: Mechanism of action of Phenindione in the Vitamin K cycle.

Applications in Research and Drug Development

Phenindione's well-defined mechanism of action makes it a valuable tool in several areas of research:

-

Anticoagulant Research: It serves as a reference compound for the in vitro and in vivo evaluation of new anticoagulant candidates. Its effects on prothrombin time (PT) and activated partial thromboplastin time (aPTT) are well-documented, providing a benchmark for comparison.

-

Thrombosis Models: Phenindione can be used to induce a controlled anticoagulant state in animal models of thrombosis, allowing researchers to study the efficacy of new antithrombotic agents or the role of specific clotting factors in disease pathogenesis.[9]

-

Vitamin K Metabolism Studies: As a specific inhibitor of vitamin K epoxide reductase, Phenindione can be employed to investigate the intricacies of vitamin K metabolism and its role in various physiological and pathological processes beyond coagulation.

-

Drug Interaction Studies: The metabolism and activity of Phenindione are known to be affected by a wide range of other drugs.[10][13] This makes it a useful probe for studying drug-drug interactions involving the cytochrome P450 system and other metabolic pathways.

Safety, Handling, and Experimental Protocols

5.1 Safety and Handling

Phenindione is a potent anticoagulant and should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[14]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[15]

-

Toxicity: The primary toxic effect is hemorrhage.[10] To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated. It should be handled in accordance with good industrial hygiene and safety practices.[14]

5.2 Experimental Protocol: In Vitro Prothrombin Time (PT) Assay

This protocol outlines a general procedure for assessing the anticoagulant activity of Phenindione in vitro.

-

Preparation of Reagents:

-

Prepare a stock solution of Phenindione in a suitable solvent (e.g., DMSO).

-

Reconstitute commercial thromboplastin reagent according to the manufacturer's instructions.

-

Obtain citrated human plasma.

-

-

Assay Procedure:

-

Pre-warm the thromboplastin reagent and plasma to 37°C.

-

In a coagulometer cuvette, pipette 50 µL of plasma.

-

Add 5 µL of the Phenindione solution (or vehicle control) and incubate for a specified time at 37°C.

-

Initiate the clotting reaction by adding 100 µL of the pre-warmed thromboplastin reagent.

-

The coagulometer will automatically measure the time to clot formation (the prothrombin time).

-

-

Data Analysis:

-

Compare the PT of the Phenindione-treated plasma to the vehicle control.

-

A dose-dependent increase in PT indicates anticoagulant activity.

-

Reputable Suppliers

For research purposes, Phenindione (CAS 83-12-5) can be sourced from various chemical suppliers. It is recommended to obtain a certificate of analysis to ensure the purity and identity of the compound. Some potential suppliers include:

-

Sigma-Aldrich (Merck)

-

Santa Cruz Biotechnology

-

Cayman Chemical

-

Toronto Research Chemicals

Please note that availability may vary by region, and it is advisable to check with the suppliers directly for current stock and pricing.

References

-

LookChem. (n.d.). Cas 129-42-0, 1,8-diaminoanthraquinone. Retrieved from [Link]

-

MIMS Philippines. (n.d.). Phenindione: Uses, Dosage, Side Effects and More. Retrieved from [Link]

-

Pillintrip. (2022, November 3). Phenindione: Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenindione. PubChem Compound Database. Retrieved from [Link]

-

electronic medicines compendium (emc). (n.d.). Phenindione 25mg tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]

-

Chemsrc. (2025, August 25). 9,10-Anthracenedione,1,8-diamino | CAS#:129-42-0. Retrieved from [Link]

-

Zeelab Pharmacy. (n.d.). Phenindione – Uses, Benefits, Side Effects And Medicines Guide. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.129-42-0,1,8-diaminoanthraquinone Suppliers. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Indandione. Retrieved from [Link]

-

LookChem. (n.d.). Cas 83-12-5, 2-PHENYL-1,3-INDANDIONE. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1,8-Diamino-9,10-anthracenedione. Retrieved from [Link]

-

TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD. (n.d.). Home. Retrieved from [Link]

-

Pharos. (n.d.). 9,10-Anthracenedione, 1,8-diamino-. Retrieved from [Link]

-

Indian Journal of Heterocyclic Chemistry. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent applications of 1,3-indanedione in organic transformations for the construction of fused- and spiro scaffolds | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Retrieved from [Link]

-

Pharos. (n.d.). 9,10-Anthracenedione, and related compounds. Retrieved from [Link]

Sources

- 1. Cas 129-42-0,1,8-diaminoanthraquinone | lookchem [lookchem.com]

- 2. 9,10-Anthracenedione,1,8-diamino | CAS#:129-42-0 | Chemsrc [chemsrc.com]

- 3. 1,8-diaminoanthraquinone CAS#: 129-42-0 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Phenindione | C15H10O2 | CID 4760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. mims.com [mims.com]

- 11. Phenindione : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 12. Phenindione – Uses, Benefits, Side Effects And Medicines Guide [zeelabpharmacy.com]

- 13. medicines.org.uk [medicines.org.uk]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to 1,8-Diaminoanthraquinone: From Fundamental Properties to Advanced Applications

This guide provides a comprehensive technical overview of 1,8-Diaminoanthraquinone, a pivotal chemical compound with significant applications in industrial processes and burgeoning potential in biomedical research. Tailored for researchers, scientists, and drug development professionals, this document delves into its core physicochemical properties, synthesis, and its role as a versatile scaffold for therapeutic agent development.

Core Molecular and Physical Characteristics

1,8-Diaminoanthraquinone, an organic compound, is distinguished by its anthraquinone core substituted with two amino groups at the 1 and 8 positions. This substitution pattern is critical to its chemical reactivity and biological activity.

The fundamental identifiers and properties of 1,8-Diaminoanthraquinone are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 238.24 g/mol | [1][2][3][4][5] |

| IUPAC Name | 1,8-diaminoanthracene-9,10-dione | [2] |

| CAS Number | 129-42-0 | [1] |

| Appearance | Data not consistently available; typically a colored solid | |

| Melting Point | 265 °C | [1] |

| Boiling Point | ~551.9 °C at 760 mmHg (estimated) | |

| Solubility | Generally insoluble in water; soluble in some organic solvents | [6] |

Synonyms: 1,8-diaminoanthracene-9,10-dione, 1,8-anthraquinonyldiamine.[1][2][5]

Synthesis of 1,8-Diaminoanthraquinone: A Detailed Protocol

The primary industrial synthesis of 1,8-Diaminoanthraquinone involves the reduction of 1,8-dinitroanthraquinone.[1] This transformation is a cornerstone reaction, providing a scalable route to this important intermediate.

Reaction Principle

The synthesis is typically achieved through a nucleophilic aromatic substitution where ammonia serves as both the reducing agent and the source of the amino groups.[1] The reaction is conducted under elevated temperature and pressure in an organic solvent.[1]

Experimental Protocol

Materials:

-

1,8-Dinitroanthraquinone

-

Liquid Ammonia

-

Toluene or Xylene (solvent)

-

High-pressure autoclave with a stirring mechanism

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reactor Setup: Charge the high-pressure autoclave with 1,8-dinitroanthraquinone and the chosen organic solvent (e.g., toluene). A typical loading is 100 g of 1,8-dinitroanthraquinone per liter of solvent.[1]

-

Ammonia Addition: Cool the autoclave and carefully introduce liquid ammonia. The molar ratio of ammonia to 1,8-dinitroanthraquinone should be between 20:1 and 30:1 for optimal conversion.[1][2]

-

Reaction Conditions: Seal the autoclave and commence heating to the target reaction temperature, typically around 150°C, with continuous stirring.[1][2] The internal pressure will rise to approximately 50-60 atmospheres.[1] Maintain these conditions for 11-12 hours.[1]

-

Cooling and Depressurization: Upon completion, cool the autoclave to ambient temperature. In a well-ventilated fume hood, carefully vent the excess ammonia.[1]

-

Product Isolation: Open the autoclave and filter the reaction mixture to collect the solid product.[1]

-

Washing: Wash the collected solid with a small volume of the reaction solvent to remove unreacted starting material and soluble impurities.[1]

-

Drying: Dry the purified 1,8-Diaminoanthraquinone in a vacuum oven.[1]

Purification and Characterization

The crude product can be further purified by recrystallization from a suitable solvent. The progress of the reaction and the purity of the final product can be effectively monitored by thin-layer chromatography (TLC). Further characterization can be achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as High-Performance Liquid Chromatography (HPLC).

Caption: A workflow diagram illustrating the key stages in the synthesis of 1,8-Diaminoanthraquinone.

Applications in Research and Drug Development

The rigid, planar structure of the anthraquinone core and the reactive amino groups at the 1 and 8 positions make 1,8-Diaminoanthraquinone a valuable scaffold in medicinal chemistry.[1][7][8]

Anticancer Drug Discovery

Derivatives of 1,8-Diaminoanthraquinone have demonstrated significant potential as anticancer agents.[9][10] The primary mechanisms of action are believed to be:

-

DNA Intercalation: The planar anthraquinone structure can insert itself between the base pairs of DNA, disrupting DNA replication and transcription in rapidly dividing cancer cells.[11]

-

Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes crucial for cancer cell survival and proliferation, such as telomerase.[9]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[11]

-

Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing the proliferation of malignant cells.[11]

Caption: Proposed anticancer mechanisms of action for 1,8-Diaminoanthraquinone derivatives.

Antimicrobial and Antiviral Potential

The anthraquinone scaffold is also a feature in compounds with demonstrated antimicrobial and antiviral activities.[5][9][12] While research on 1,8-Diaminoanthraquinone itself is less extensive in this area, its structural analogues have shown promise. For instance, 1,8-dihydroxyanthraquinone has exhibited antibacterial activity against Staphylococcus aureus by disrupting the cell wall and membrane.[13] Furthermore, various substituted anthraquinones have been investigated for their activity against viruses, including HIV-1.[5]

Safety and Handling

As with any chemical compound, proper handling and safety precautions are paramount when working with 1,8-Diaminoanthraquinone. While a comprehensive toxicological profile is not fully established, some anthraquinone dyes have been noted for potential carcinogenicity and as skin sensitizers.[14][15][16]

General Safety Recommendations:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

1,8-Diaminoanthraquinone is a compound of significant industrial and scientific interest. Its well-defined synthesis and versatile chemical nature make it an important intermediate. For researchers in drug discovery, its anthraquinone core provides a privileged scaffold for the development of novel therapeutics, particularly in the realm of oncology. Further investigation into its broader biological activities and the toxicological profiles of its derivatives will undoubtedly open new avenues for its application in medicine and beyond.

References

- Process for the preparation of 1,5- and 1,8-diamino-anthraquinone.

-

Synthesis and Antitumor Activity of 1,8-Diaminoanthraquinone Derivatives. ResearchGate. [Link]

-

Huang, H. S., et al. (2005). Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives. Chemical & Pharmaceutical Bulletin, 53(9), 1136-1141. [Link]

-

A diaminoantraquinone inhibitor of angiogenesis. PubMed. [Link]

-

The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers. MDPI. [Link]

-

Insights into the computer-aided drug design and discovery based on anthraquinone scaffold for cancer treatment: A systematic review. National Institutes of Health (NIH). [Link]

-

Anthraquinones as a new class of antiviral agents against human immunodeficiency virus. PubMed. [Link]

-

Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer. MDPI. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Inhibition of sulfate respiration by 1,8-dihydroxyanthraquinone and other anthraquinone derivatives. PubMed. [Link]

-

In vitro antiviral activity of the anthraquinone chrysophanic acid against poliovirus. PubMed. [Link]

-

The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers. MDPI. [Link]

-

Antibacterial mode of action of 1,8-dihydroxy-anthraquinone from Porphyra haitanensis against Staphylococcus aureus. PubMed. [Link]

-

Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis. Frontiers. [Link]

-

Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins. PubMed. [Link]

-

Insights into the computer-aided drug design and discovery based on anthraquinone scaffold for cancer treatment: A protocol for systematic review. National Institutes of Health (NIH). [Link]

-

Anthraquinone-2-Carboxylic Acid Is a Potential Antiviral Candidate Against Influenza Viruses In Vitro and In Vivo. MDPI. [Link]

-

Antiviral potential of anthraquinones from Polygonaceae, Rubiaceae and Asphodelaceae: Potent candidates in the treatment of SARS-COVID-19, A comprehensive review. National Institutes of Health (NIH). [Link]

-

Anthraquinone-based dyes with limited data availability: Human health tier II assessment. NICNAS. [Link]

-

Anthraquinone Dye Toxicological Profiles. National Technical Reports Library - NTIS. [Link]

-

1,8-DIAMINOANTHRAQUINONE. precisionFDA. [Link]

-

1,8-Dihydroxyanthraquinone. IARC Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers | MDPI [mdpi.com]

- 5. Anthraquinones as a new class of antiviral agents against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 7. Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insights into the computer-aided drug design and discovery based on anthraquinone scaffold for cancer treatment: A protocol for systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Antiviral potential of anthraquinones from Polygonaceae, Rubiaceae and Asphodelaceae: Potent candidates in the treatment of SARS-COVID-19, A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial mode of action of 1,8-dihydroxy-anthraquinone from Porphyra haitanensis against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. Anthraquinone Dye Toxicological Profiles. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

The Versatile Core: A Technical Guide to the Applications of 1,8-Diaminoanthraquinone

This in-depth technical guide explores the synthesis and diverse applications of 1,8-diaminoanthraquinone, a key chemical intermediate. Primarily intended for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its utility in medicinal chemistry, polymer science, and dye manufacturing. We will delve into the fundamental chemistry, detailed experimental protocols, and the rationale behind its use in various innovative applications.

The Foundation: Synthesis and Properties of 1,8-Diaminoanthraquinone

1,8-Diaminoanthraquinone is a crystalline solid with a deep red to violet color, characterized by the molecular formula C₁₄H₁₀N₂O₂. Its structure, featuring amino groups at the 1 and 8 positions of the anthraquinone core, imparts unique chemical reactivity and physical properties that are central to its wide-ranging applications.

The most prevalent and industrially significant method for the synthesis of 1,8-diaminoanthraquinone is the reduction of 1,8-dinitroanthraquinone.[1] This transformation is typically achieved through a nucleophilic aromatic substitution reaction where the nitro groups are displaced by amino groups.[1]

Mechanistic Insight: Nucleophilic Aromatic Substitution

The conversion of 1,8-dinitroanthraquinone to 1,8-diaminoanthraquinone via amination is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the anthraquinone core, particularly the carbonyl groups, activates the aromatic ring towards nucleophilic attack. The nitro groups further enhance this effect, making the carbon atoms to which they are attached electrophilic.

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the addition of the nucleophile (ammonia) to the aromatic ring.[2][3][4][5] The stability of this intermediate is crucial for the reaction to proceed. The presence of electron-withdrawing groups ortho and para to the point of nucleophilic attack helps to delocalize the negative charge, thereby stabilizing the Meisenheimer complex.[4][5] Subsequent elimination of the nitrite ion and proton transfer leads to the formation of the amino group and regeneration of the aromatic system.

Diagram: Generalized Mechanism of Nucleophilic Aromatic Substitution

Caption: A simplified representation of the SNAr mechanism for the synthesis of 1,8-diaminoanthraquinone.

Experimental Protocol: Synthesis of 1,8-Diaminoanthraquinone

This protocol outlines a common laboratory-scale synthesis of 1,8-diaminoanthraquinone from 1,8-dinitroanthraquinone.

Materials:

-

1,8-Dinitroanthraquinone

-

Liquid Ammonia

-

Toluene or Xylene

-

High-pressure autoclave with a stirring mechanism

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reactor Setup: In a high-pressure autoclave, charge 1,8-dinitroanthraquinone and the organic solvent (e.g., toluene). A typical ratio is 100 g of dinitroanthraquinone per liter of solvent.[1]

-

Addition of Ammonia: Cool the autoclave and carefully introduce liquid ammonia. The molar ratio of ammonia to dinitroanthraquinone should be between 20:1 and 30:1 for optimal conversion.[1]

-

Reaction: Seal the autoclave and commence heating to the reaction temperature, typically around 150°C, with continuous stirring. The internal pressure will rise to approximately 50-60 atmospheres. Maintain these conditions for 11-12 hours.[1]

-

Cooling and Depressurization: Upon completion of the reaction, cool the autoclave to room temperature. In a well-ventilated fume hood, carefully vent the excess ammonia.

-

Product Isolation: Open the autoclave and filter the reaction mixture to collect the solid product.

-

Washing: Wash the collected solid with a small amount of the reaction solvent (toluene or xylene) to remove any unreacted starting material and soluble byproducts.

-

Drying: Dry the purified 1,8-diaminoanthraquinone in a vacuum oven.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent if required. The purity can be assessed by thin-layer chromatography (TLC).[1]

Table 1: Reaction Parameters for the Synthesis of 1,8-Diaminoanthraquinone

| Parameter | Value | Reference |

| Starting Material | 1,8-Dinitroanthraquinone | [1] |

| Reagent | Liquid Ammonia | [1] |

| Solvent | Toluene, Xylene | [6] |

| Temperature | 100°C - 220°C | [6] |

| Pressure | 20 - 110 atmospheres | [6] |

| Molar Ratio (Ammonia:Dinitroanthraquinone) | 20:1 to 60:1 | [1][6] |

| Reaction Time | 4 - 12 hours | [6] |

Medicinal Chemistry: A Scaffold for Anticancer Agents

The planar structure of the anthraquinone core allows it to intercalate between the base pairs of DNA, a mechanism that can disrupt DNA replication and transcription in rapidly dividing cancer cells. The amino groups at the 1 and 8 positions of 1,8-diaminoanthraquinone serve as critical handles for chemical modification, enabling the synthesis of a diverse library of derivatives with potentially enhanced biological activity and selectivity.[1]

Design and Synthesis of Anticancer Derivatives

Numerous studies have focused on synthesizing derivatives of 1,8-diaminoanthraquinone with the aim of improving their anticancer efficacy. These modifications often involve the substitution of the amino groups to introduce side chains that can enhance DNA binding, target specific enzymes, or improve pharmacokinetic properties.

A series of regioisomeric disubstituted aminoanthraquinone derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including rat glioma C6 cells and human hepatoma G2 cells.[7][8] These studies have demonstrated that the substitution on the amino groups can significantly influence the anticancer potency.[7][8]

Experimental Protocol: Evaluation of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

1,8-Diaminoanthraquinone derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 5 x 10⁵ cells/mL in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,8-diaminoanthraquinone derivative in the culture medium. Add 100 µL of these dilutions to the respective wells and incubate for 72 hours. Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Diagram: Workflow for Cytotoxicity Evaluation

Caption: A stepwise workflow for determining the in vitro cytotoxicity of 1,8-diaminoanthraquinone derivatives using the MTT assay.

Table 2: Cytotoxicity of selected 1,8-Diaminoanthraquinone Derivatives

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 5 | Hepa G2 | 1.24-1.75 | [8] |

| Derivative 18 | Hepa G2 | 1.24-1.75 | [8] |

| Derivative 5 | 2.2.15 | 0.14-1.82 | [8] |

| Derivative 16 | 2.2.15 | 0.14-1.82 | [8] |

| Derivative 18 | 2.2.15 | 0.14-1.82 | [8] |

Polymer Chemistry: Building Blocks for Functional Materials

The rigid and planar structure of the anthraquinone core, combined with the reactive amino groups, makes 1,8-diaminoanthraquinone an excellent monomer for the synthesis of novel polymers with interesting electronic and thermal properties. These polymers have potential applications in organic electronics, such as organic field-effect transistors (OFETs) and as components in advanced composite materials.

Synthesis of Poly(α-aminoanthraquinone)

Poly(α-aminoanthraquinone) can be synthesized via chemical oxidation. The resulting polymer exhibits electrical conductivity, a property that is of significant interest for applications in electronic devices.

Experimental Protocol: Chemical Oxidative Polymerization of α-Aminoanthraquinone

This protocol describes a general method for the synthesis of poly(α-aminoanthraquinone).

Materials:

-

α-Aminoanthraquinone (or its 1,8-diamino derivative)

-

Protonic acid (e.g., sulfuric acid)

-

N,N-dimethylformamide (DMF)

-

Oxidizing agent (e.g., chromium trioxide)

-

Deionized water

-

Ethanol

Procedure:

-

Acidic Solution Preparation: Slowly add the protonic acid to DMF to prepare an acidic organic solution (e.g., 1 mol/L).[9]

-

Monomer and Oxidant Solutions: Dissolve the α-aminoanthraquinone monomer in one portion of the acidic DMF solution. In a separate portion, dissolve the oxidizing agent.[9]

-

Polymerization: While stirring the monomer solution, slowly add the oxidant solution dropwise. The reaction is typically carried out at a controlled temperature (e.g., 20°C) for 24 hours. A color change from red to dark black is indicative of polymerization.[9]

-

Product Precipitation and Washing: Pour the reaction mixture into deionized water to precipitate the polymer. Filter the precipitate to remove the residual oxidant.

-

Purification: Wash the polymer with ethanol for 24 hours with stirring to remove any unreacted monomer and oligomers.

-

Drying: Dry the purified polymer powder under vacuum at 50°C for 48 hours.[9]